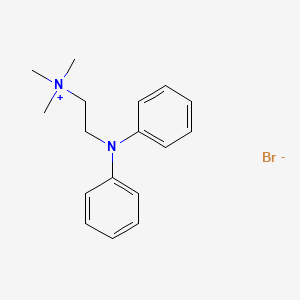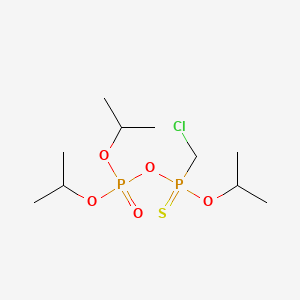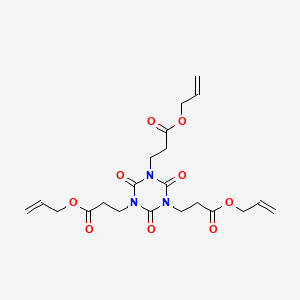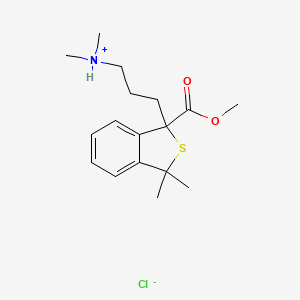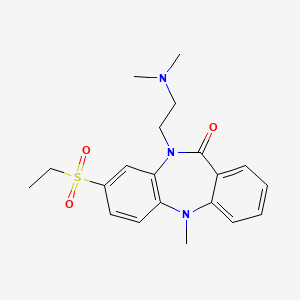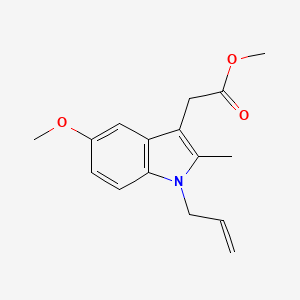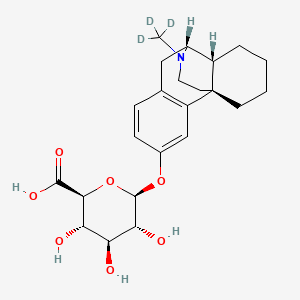![molecular formula C6H5N4NaO B13749638 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt CAS No. 38299-08-0](/img/structure/B13749638.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method is eco-friendly and reduces reaction times significantly.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: This compound is explored for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound binds to the active site of COX-2, preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for their anticancer properties.
Uniqueness
What sets [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt apart is its specific structure that allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other fields.
Properties
CAS No. |
38299-08-0 |
|---|---|
Molecular Formula |
C6H5N4NaO |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
sodium;5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C6H6N4O.Na/c1-4-2-5(11)10-6(9-4)7-3-8-10;/h2-3,11H,1H3;/q;+1/p-1 |
InChI Key |
SCUXDVHDVBHAIH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


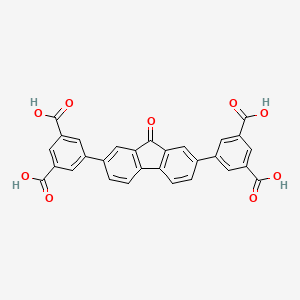
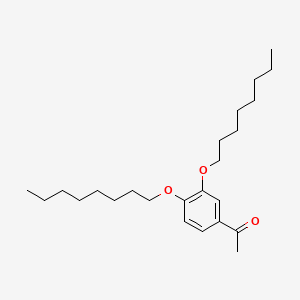
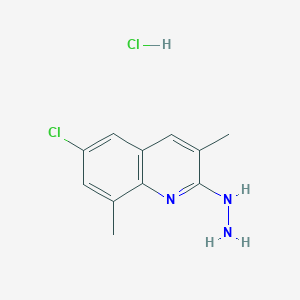
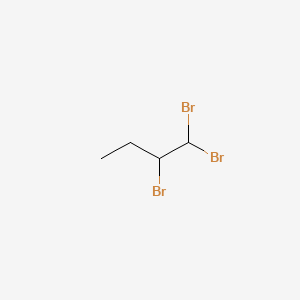
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)

